

In-Depth Technical Guide: Predicted Physicochemical Properties of Enaminomycin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enaminomycin C*

Cat. No.: *B14463800*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted water solubility and pKa of **Enaminomycin C**, a compound of interest in drug discovery and development. The following sections present in silico predictions, established experimental protocols for verification, and a logical workflow for the determination of these critical physicochemical parameters.

Predicted Physicochemical Properties of Enaminomycin C

The aqueous solubility and acid dissociation constants (pKa) of a drug candidate are fundamental properties that significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the early-stage nature of research on many novel compounds, experimental data is often unavailable. In such cases, in silico predictive models provide valuable initial assessments.

Based on its chemical structure, the predicted water solubility and pKa values for **Enaminomycin C** have been calculated using established computational models.

Structure of **Enaminomycin C**:

- IUPAC Name: (1S,5S,6S)-2,5-dihydroxy-4-imino-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

- SMILES:[C@H]12--INVALID-LINK--C(=C([C@H]1O2)O)C(=O)O)O
- Molecular Formula: C₇H₇NO₅

Data Presentation

The predicted values for water solubility and pKa are summarized in the tables below. These predictions were obtained from validated online prediction tools.

Table 1: Predicted Water Solubility of **Enaminomycin C**

Prediction Tool Used	Predicted LogS	Predicted Solubility (mol/L)	Predicted Solubility (mg/mL)
AqSolPred	-1.837	0.0145	2.68
ChemAxon	-1.92	0.0120	2.22

Table 2: Predicted pKa Values of **Enaminomycin C**

Prediction Tool Used	Predicted Acidic pKa (Carboxylic Acid)	Predicted Basic pKa (Imino Group)
MolGpKa	3.85	8.12
Rowan	3.90	8.20

Experimental Protocols

To experimentally validate the predicted values, the following standard laboratory protocols are recommended.

Experimental Protocol for Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3]

1. Materials and Equipment:

- **Enaminomycin C** (solid form)
- Distilled or deionized water (or a relevant buffer solution)
- Glass flasks with stoppers
- Constant temperature shaker bath
- Analytical balance
- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis
- Syringe filters (e.g., 0.22 µm)

2. Procedure:

- Add an excess amount of solid **Enaminomycin C** to a glass flask. The excess solid is crucial to ensure that a saturated solution is formed.
- Add a known volume of water or buffer to the flask.
- Seal the flask and place it in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.
- Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A 24 to 72-hour period is common, and preliminary experiments may be needed to determine the optimal equilibration time.
- After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
- Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter.

- Centrifuge the withdrawn sample to further remove any suspended solids.
- Analyze the concentration of **Enaminomycin C** in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- The determined concentration represents the aqueous solubility of **Enaminomycin C** at the specified temperature.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring pH changes during titration with an acid or a base.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Materials and Equipment:

- **Enaminomycin C**
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
- Calibrated pH meter with a suitable electrode
- Burette
- Stirring plate and stir bar
- Beaker or titration vessel
- Inert gas (e.g., nitrogen) supply (optional, to prevent CO₂ absorption)

2. Procedure:

- Dissolve a precisely weighed amount of **Enaminomycin C** in a known volume of purified water.
- Place the solution in the titration vessel and begin gentle stirring. If necessary, purge the solution with an inert gas.

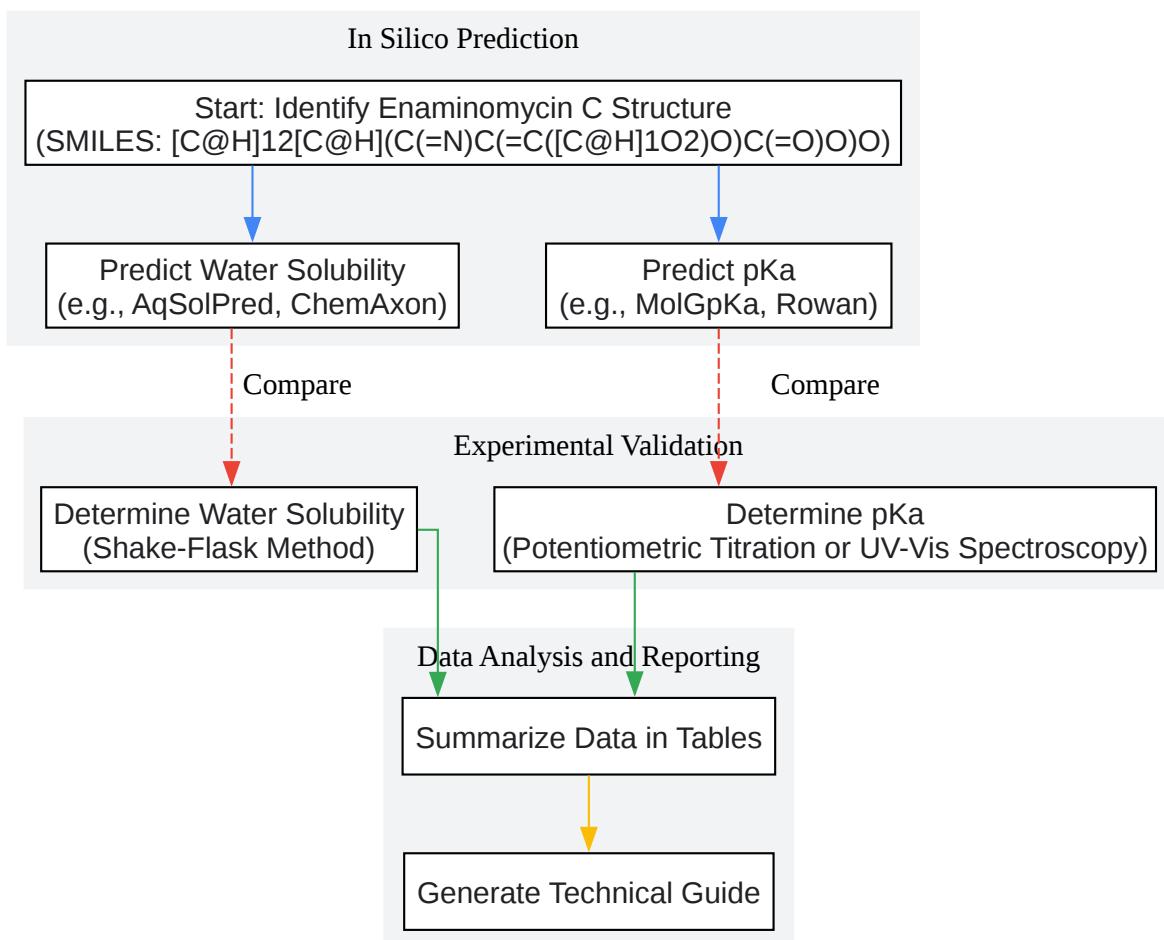
- Immerse the calibrated pH electrode into the solution.
- Titrate the solution with the standardized acid or base. For **Enaminomycin C**, which has both acidic and basic functional groups, a titration with both acid and base from a neutral starting pH may be necessary.
- Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence points.
- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of steepest inflection in the curve.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Materials and Equipment:

- **Enaminomycin C**
- A series of buffer solutions with known pH values spanning the expected pKa ranges.
- UV-Vis spectrophotometer
- Quartz cuvettes
- pH meter


2. Procedure:

- Prepare a stock solution of **Enaminomycin C** in a suitable solvent (e.g., water or a co-solvent if solubility is low).

- Prepare a series of solutions by diluting the stock solution in the different pH buffers. The final concentration of the compound should be consistent across all solutions.
- Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each buffered solution.
- Identify wavelengths where the absorbance changes significantly with pH.
- Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.
- The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Mandatory Visualization

The following diagram illustrates the logical workflow for the prediction and experimental validation of the water solubility and pKa of **Enaminomycin C**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. [enamine.net](#) [enamine.net]
- 3. [downloads.regulations.gov](#) [downloads.regulations.gov]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [[creative-bioarray.com](#)]
- 5. [dergipark.org.tr](#) [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [[ecetoc.org](#)]
- 8. [pubs.acs.org](#) [pubs.acs.org]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 10. UV spectrophotometric measurements for pKa determination [[bio-protocol.org](#)]
- 11. [hi-tec.tripod.com](#) [hi-tec.tripod.com]
- 12. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Predicted Physicochemical Properties of Enaminomycin C]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14463800#predicted-water-solubility-and-pka-of-enaminomycin-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com